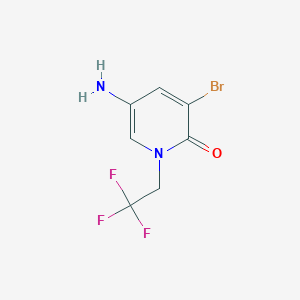
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound containing nitrogen and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one can be achieved through a multi-step processThe reaction conditions typically involve the use of solvents such as acetonitrile and reagents like N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as an inhibitor of the YAP:TEAD protein-protein interaction, which is involved in the Hippo signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one: can be compared with other heterocyclic compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its trifluoroethyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C7H6BrF3N2O |
|---|---|
Molekulargewicht |
271.03 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H6BrF3N2O/c8-5-1-4(12)2-13(6(5)14)3-7(9,10)11/h1-2H,3,12H2 |
InChI-Schlüssel |
GPCOOTMCVVRSCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N(C=C1N)CC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13078807.png)
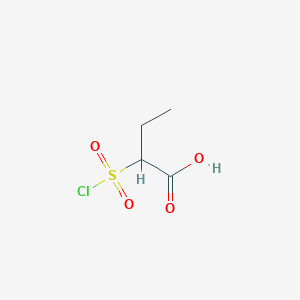
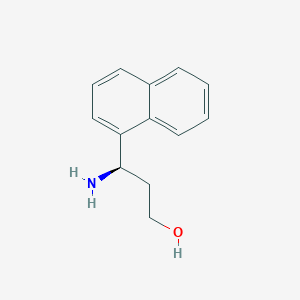
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)


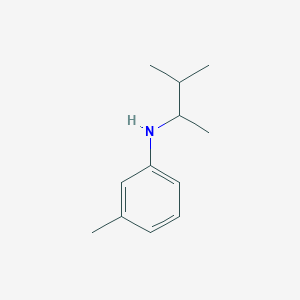
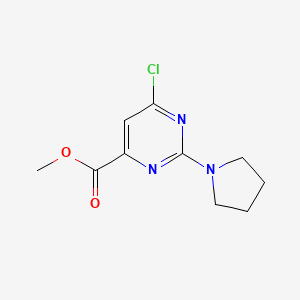

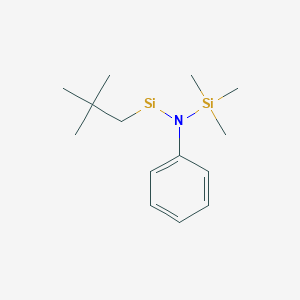
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)


